molecular formula C27H24O6 B3521395 4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

Cat. No.: B3521395
M. Wt: 444.5 g/mol
InChI Key: RYSXQPNCTYKMKB-UHFFFAOYSA-N
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Description

The compound “4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid” has a molecular formula of C27H24O6. It has an average mass of 444.476 Da and a monoisotopic mass of 444.157288 Da .


Synthesis Analysis

A novel method for the synthesis of (1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetic acids on solid phase has been reported. This method involves a tandem Michael–Michael cyclization with resin-bound propiolic acid as Michael acceptor and cyclohexanediones . New 1,8-dioxooctahydroxanthenes with substituents in the 2-, 3-, and 9-positions were obtained by cyclization with iodine from tandem Michael/Michael adducts .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of carbon ©, hydrogen (H), and oxygen (O) atoms. The structure includes a xanthen-9-yl group, a phenoxy group, and a benzoic acid group .


Chemical Reactions Analysis

The synthesis of 1,8-dioxoxanthenes represents a special situation since they have rarely been reported as products of base- or acid-catalyzed condensation between 1,3-diones and aldehydes or b-keto esters . Saccharin sulfonic acid (SaSA) is utilized as a highly efficient, green and inexpensive sulfonic acid-containing catalyst for the following one-pot multi-component organic transformations: (i) the condensation of dimedone (2 eq.) with aromatic aldehydes (1 eq.) leading to 1,8-dioxo-octahydroxanthenes, and (ii) the reaction of 2-naphthol (2 eq.) with arylaldehydes (1 eq.) leading to 14-aryl-14H-dibenzo [a,j]xanthenes .

Future Directions

The xanthene nucleus constitutes a structural unit that is present in many synthetic and natural products with diverse biological activities. These include anticancer, antiarrhythmic, antibacterial, anti-inflammatory, and antimalarial properties . Therefore, the development of novel and efficient methods to produce this widespread molecule could be of interest for biological screening .

Properties

IUPAC Name

4-[[2-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O6/c28-19-6-3-9-22-25(19)24(26-20(29)7-4-10-23(26)33-22)18-5-1-2-8-21(18)32-15-16-11-13-17(14-12-16)27(30)31/h1-2,5,8,11-14,24H,3-4,6-7,9-10,15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSXQPNCTYKMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)C(=O)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Reactant of Route 3
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
Reactant of Route 6
4-{[2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

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